N-(6-butyl-1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide
Overview
Description
N-(6-butyl-1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a butyl group at the 6th position of the benzothiazole ring, a chloro group at the 2nd position, and a methyl group at the 4th position of the benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-butyl-1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Butyl Group: The butyl group can be introduced via alkylation of the benzothiazole ring using butyl halides in the presence of a base such as potassium carbonate.
Formation of Benzamide Moiety: The benzamide moiety can be synthesized by reacting 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the benzothiazole derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-butyl-1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of N-(6-butyl-1,3-benzothiazol-2-yl)-2-alkoxy-4-methylbenzamide.
Oxidation Reactions: Formation of this compound sulfoxide or sulfone.
Reduction Reactions: Formation of N-(6-butyl-1,3-benzothiazol-2-yl)-2-amino-4-methylbenzamide.
Scientific Research Applications
N-(6-butyl-1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(6-butyl-1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(6-butyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- N-(6-butyl-1,3-benzothiazol-2-yl)benzamide
- N-(6-butyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Uniqueness
N-(6-butyl-1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide is unique due to the presence of the chloro and methyl groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. The butyl group on the benzothiazole ring also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-(6-butyl-1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-3-4-5-13-7-9-16-17(11-13)24-19(21-16)22-18(23)14-8-6-12(2)10-15(14)20/h6-11H,3-5H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBDSBTUCFOBKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.